molecular formula C10H14N4O B2505611 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 2034345-78-1

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No. B2505611
CAS RN: 2034345-78-1
M. Wt: 206.249
InChI Key: WIKIHTNHTNMGRD-UHFFFAOYSA-N
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Description

The compound "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible characteristics and synthetic routes for the compound . Heterocyclic compounds are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions and 1,3-dipolar cycloadditions. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-one from simple inputs like aldehydes, amines, and isocyanoacetamide through a domino sequence involving acylation and cycloaddition has been described . Similarly, enantiomerically pure pyrrolidines have been synthesized from sugar-derived enones and azomethine ylides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the functional groups present and the overall molecular framework. The structure of the compound would likely be established using similar methods, with particular attention to the triazolyl and pyrrolidinyl moieties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on the functional groups present. Organotin(IV) complexes have been synthesized using ligands derived from related compounds, indicating the potential for coordination chemistry . The triazolyl group in the compound of interest could potentially engage in click chemistry reactions, which are characteristic of triazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like solubility, melting point, and stability are influenced by their molecular structure. The presence of a triazolyl group could confer certain properties such as increased polarity and potential for hydrogen bonding. The pyrrolidinyl group might affect the compound's stereochemistry and solubility in organic solvents. Organotin(IV) complexes derived from related compounds have shown low molar conductance, indicating that they are nonelectrolytes . This information could be relevant when predicting the properties of "this compound".

Scientific Research Applications

Synthesis of P2X7 Antagonists

In the field of medicinal chemistry, a study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists that contain a challenging chiral center, similar in complexity to the chemical structure of interest. These compounds were explored for their potential in treating mood disorders, highlighting the role of such chemical frameworks in developing therapeutic agents (Chrovian et al., 2018).

Corrosion Inhibition

Ma et al. (2017) investigated 1,2,3-triazole derivatives, related to the chemical structure , as corrosion inhibitors for mild steel in acidic mediums. Their findings suggest these compounds effectively protect against corrosion, emphasizing the structural moiety's significance in industrial applications (Ma et al., 2017).

Organocatalysis

The synthesis and application of diamine analogs of the α,α-diphenyl prolinol privileged chiral organocatalyst were explored by Reyes-Rangel et al. (2016), indicating the potential of pyrrolidinyl-triazole compounds in asymmetric synthesis and catalysis (Reyes-Rangel et al., 2016).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial properties. This study underscores the significance of triazole and pyrrolidine moieties in developing therapeutic agents (Katariya et al., 2021).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds from a similar structure to assess their drug-likeness, antibacterial, antifungal, and antimycobacterial activities. The research highlights the compound's role in pharmaceutical development, emphasizing its effectiveness against various pathogens (Pandya et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,3-triazole derivatives have shown biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

cyclopropyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(8-1-2-8)13-6-3-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKIHTNHTNMGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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